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Gadolinium oxalate

Cat. No.: B1222893
CAS No.: 867-64-1
M. Wt: 578.6 g/mol
InChI Key: SQORATIMOBOFKR-UHFFFAOYSA-H
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Description

Historical Context and Evolution of Research Perspectives

The study of gadolinium oxalate (B1200264) is rooted in the broader history of rare-earth element chemistry. Gadolinium, the element, was first identified spectroscopically by Jean Charles Galissard de Marignac in 1880 and isolated by Lecoq de Boisbaudran in 1886. americanelements.comwikipedia.org For much of the subsequent history, lanthanide oxalates, including gadolinium oxalate, were primarily of interest for their fundamental chemical properties, such as their insolubility, which proved useful in the separation and extraction of rare-earth elements from minerals like xenotime. zegmetal.comedge-techind.comstanfordmaterials.comsamaterials.com Early research, such as studies by W. W. Wendlandt in the late 1950s, focused on the thermal decomposition of rare-earth metal oxalates, establishing a foundational understanding of their behavior when heated. wikipedia.org

Research perspectives began to evolve significantly as the demand for advanced materials grew. Scientists started to view this compound not just as an intermediary for elemental extraction, but as a valuable precursor material. zegmetal.comaip.org The focus shifted towards its role in the synthesis of gadolinium oxide (Gd₂O₃), a compound with important applications in phosphors, lasers, and electronics. zegmetal.comchemicalbook.com This transition marked a move from basic characterization to applied materials science, investigating how the properties of the oxalate precursor influence the final oxide product. research-nexus.netresearchgate.net

More recently, research has taken another turn, driven by developments in medical imaging and nanotechnology. Since the 1980s, gadolinium-based contrast agents (GBCAs) have been crucial for magnetic resonance imaging (MRI). udshealth.commdpi.comresearchgate.net A contemporary and critical area of investigation now centers on the in-vivo formation of gadolinium-containing nanoparticles. qeios.com Groundbreaking research has identified a mechanism where GBCAs can decompose in the presence of endogenous molecules like oxalic acid, leading to the precipitation of this compound nanoparticles within tissues. udshealth.combioengineer.orgtechnologynetworks.comhealthimaging.comresearchgate.net This has opened a new research frontier focused on understanding the kinetics and implications of this dechelation process, moving the study of this compound into the realms of biochemistry and toxicology. qeios.comresearchgate.net Concurrently, its intrinsic magnetic properties have made it a candidate for research into materials for magnetic refrigeration. aip.orgresearchgate.net

Significance of this compound in Advanced Materials Science

This compound, with the chemical formula Gd₂(C₂O₄)₃, is a compound of considerable importance in the field of advanced materials science, primarily due to its role as a chemical precursor. wikipedia.org Its most prominent application is in the synthesis of gadolinium oxide (Gd₂O₃), a highly versatile rare-earth oxide. zegmetal.comchemicalbook.comresearch-nexus.net The thermal decomposition (calcination) of this compound hydrate (B1144303) is a well-established method to produce gadolinium oxide powder. wikipedia.orgchemicalbook.comresearch-nexus.net The characteristics of the resulting oxide, such as particle size, surface area, and purity, are influenced by the conditions of the oxalate precipitation and subsequent thermal treatment. researchgate.net

The gadolinium oxide derived from this process is a key component in numerous advanced applications:

Phosphors: Gadolinium oxide is used in the production of phosphors for lighting and display technologies, such as in cathode-ray tubes. zegmetal.comedge-techind.comstanfordmaterials.comheegermaterials.com When doped with other rare-earth elements like Europium (Eu) or Terbium (Tb), it exhibits strong luminescence. mdpi.com

Ceramics and Glasses: As a dopant in ceramics and glasses, gadolinium oxide can enhance thermal stability, mechanical strength, and electrical conductivity. stanfordmaterials.com This makes it valuable for applications in aerospace and electronics. stanfordmaterials.com

Catalysis: The compound has been explored as a catalyst and as a precursor for catalytic materials in various chemical reactions, including the degradation of organic pollutants. heegermaterials.comontosight.ai

Nuclear Applications: Gadolinium is an excellent neutron absorber, and its oxide is sometimes used in control rods and as a shielding material in nuclear reactors. wikipedia.org

Beyond its role as a precursor to the oxide, this compound itself is a subject of research for its potential in magnetic cooling technologies. aip.orgresearchgate.net The magnetocaloric effect (MCE), where a material's temperature changes in a varying magnetic field, is significant in certain gadolinium compounds. wikipedia.org Research into this compound frameworks has shown that the arrangement of Gd³⁺ ions, which carry a large magnetic moment, makes it a candidate material for cryogenic refrigeration applications. aip.orgresearchgate.net

The properties of this compound hydrate are summarized in the table below.

PropertyValue/DescriptionSource(s)
Chemical FormulaGd₂(C₂O₄)₃ wikipedia.org
Hydrated FormGd₂(C₂O₄)₃·10H₂O zegmetal.comontosight.ai
Molar Mass578.55 g/mol (anhydrous) wikipedia.org
AppearanceColorless crystals or white powder americanelements.comwikipedia.org
Solubility in WaterHighly insoluble (0.55 mg/L at 25°C) americanelements.comzegmetal.com
Crystal SystemMonoclinic zegmetal.comontosight.ai
Key ApplicationPrecursor for Gadolinium Oxide (Gd₂O₃) zegmetal.comedge-techind.comresearch-nexus.net

Scope and Research Objectives for this compound Investigations

The scope of research on this compound has broadened from fundamental characterization to targeted investigations aimed at harnessing its properties for specific technological and scientific advancements. Key research objectives are often focused on its synthesis, decomposition, and the properties of its derivatives.

A primary research objective is the optimization of gadolinium oxide synthesis . Studies focus on controlling the precipitation of this compound to produce particles with specific morphologies and size distributions. researchgate.net Research investigates how factors during synthesis, such as the use of additives like glycerol, and the subsequent thermal decomposition parameters (temperature, atmosphere) affect the final properties of the gadolinium oxide, including its surface area and crystal structure. research-nexus.netresearchgate.net For instance, research has shown that this compound decahydrate (B1171855) decomposes to form gadolinium oxide at approximately 575°C, with gadolinium carbonate oxide identified as a stable intermediate. research-nexus.netresearchgate.net The goal is to tailor the synthesis process to create Gd₂O₃ nanoparticles suitable for applications ranging from electrochemical sensors to luminescent materials. mdpi.commdpi.com

Another critical area of investigation involves the study of this compound nanoparticle formation from MRI contrast agents . udshealth.comqeios.combioengineer.org Recent research aims to understand the mechanism by which gadolinium-based contrast agents (GBCAs) can dechelate and precipitate as this compound in biological environments. qeios.comresearchgate.net Objectives include determining the kinetics of this reaction in the presence of endogenous molecules like oxalic acid and proteins, and understanding how factors like pH influence the decomposition of both linear and macrocyclic GBCAs. qeios.comhealthimaging.comresearchgate.net This research is crucial for evaluating the long-term stability of GBCAs. healthimaging.com

Furthermore, a significant research objective is the exploration of this compound's magnetocaloric properties . aip.orgresearchgate.net Investigations in this area aim to synthesize and characterize this compound-based metal-organic frameworks (MOFs). aip.orgresearchgate.netresearchgate.net The objective is to study the relationship between the crystal structure, the magnetic interactions between Gd³⁺ ions, and the resulting magnetocaloric effect. aip.org Researchers measure properties like isothermal magnetic entropy change to evaluate the material's potential for use in efficient and environmentally friendly magnetic refrigeration technologies, particularly for cryogenic cooling. researchgate.net

Thermal Decomposition Data of this compound Hydrate

Precursor CompoundDecomposition TemperatureIntermediate PhaseFinal ProductSource(s)
Gd₂(C₂O₄)₃·10H₂O~575°CGadolinium carbonate oxide (Gd₂O₂CO₃)Gadolinium oxide (Gd₂O₃) research-nexus.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Gd2O12 B1222893 Gadolinium oxalate CAS No. 867-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

gadolinium(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQORATIMOBOFKR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Gd2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-64-1, 22992-15-0
Record name Gadolinium oxalate
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Record name Gadolinium oxalate
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Record name Gadolinium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Tris[oxalato(2-)]digadolinium
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Record name Gadolinium(III) oxalate hydrate
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Synthetic Methodologies for Gadolinium Oxalate

Controlled Precipitation Techniques

Controlled precipitation is a widely used method for the synthesis of gadolinium oxalate (B1200264) due to its simplicity and scalability. This technique involves the reaction of a soluble gadolinium salt with an oxalate source in a solution, leading to the formation of insoluble gadolinium oxalate, which then precipitates.

Aqueous solution precipitation is a straightforward method for producing this compound. This process typically involves mixing an aqueous solution of a gadolinium salt, such as gadolinium chloride (GdCl₃), with a solution of oxalic acid or an oxalate salt. researchgate.net The reaction leads to the formation of a white precipitate of this compound, often as a hydrate (B1144303) (Gd₂(C₂O₄)₃·nH₂O). researchgate.netiaea.org

The chemical reaction can be represented as:

2 Gd³⁺(aq) + 3 C₂O₄²⁻(aq) → Gd₂(C₂O₄)₃(s)

This method is rapid, with the precipitate forming almost immediately upon mixing the reactant solutions. researchgate.net The resulting solid can then be separated from the solution by filtration, washed to remove any unreacted ions, and dried. This technique is not only used for direct synthesis from simple salts but has also been observed in the decomposition of gadolinium-based MRI contrast agents in the presence of oxalic acid, resulting in the precipitation of this compound. researchgate.netnih.gov

The properties of the this compound precipitate, such as particle size, morphology, and purity, are significantly influenced by the reaction conditions. Key parameters that can be controlled include pH, reactant concentrations, and temperature.

pH and Acidity: The pH of the reaction medium plays a crucial role in the precipitation process. The solubility of this compound is highly dependent on the acidity of the solution. For instance, in the presence of nitric acid, the solubility of this compound increases as the acid concentration increases. researchgate.netosti.gov This is because the oxalate ion concentration is reduced through protonation in acidic conditions. Control over pH is therefore essential for achieving a high yield of the precipitate. In related rare-earth oxalate crystal growth, the pH of the medium is a known factor that influences the morphology and size of the resulting crystals. iaea.orgresearchgate.net

Concentration: The concentration of the gadolinium and oxalate ions in the solution directly affects the supersaturation level, which in turn governs the nucleation and growth of the crystals. Higher concentrations can lead to rapid precipitation and the formation of smaller particles, while lower concentrations may favor the growth of larger, more well-defined crystals. Studies have shown that this compound solubility decreases with an increasing concentration of oxalic acid. researchgate.net

Temperature: Temperature can influence both the solubility of this compound and the kinetics of the precipitation reaction. While precipitation is often carried out at room temperature, higher temperatures can sometimes be used to control crystal growth. However, elevated temperatures can also lead to the formation of defects in the crystal structure. scirp.org The thermal decomposition of the hydrated form of this compound, Gd₂(C₂O₄)₃·10H₂O, begins with the loss of water molecules at temperatures below 140°C, indicating the sensitivity of the hydrated compound to temperature. researchgate.netiaea.org

The following table summarizes the effect of nitric acid and oxalic acid concentrations on the solubility of gadolinium, which is crucial for controlling the precipitation of this compound. osti.gov

Nitric Acid (HNO₃) Concentration (M)Oxalic Acid (H₂C₂O₄) Concentration (M)Soluble Gadolinium (g/L)
40.152
40.250.25
60.1510.5
60.257

This table illustrates that to maintain a soluble gadolinium concentration of at least 6 g/L in the presence of 0.15-0.25 M oxalate, the nitric acid concentration must be 6 M or higher. osti.gov

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are advanced techniques for synthesizing crystalline materials in a closed system under elevated temperature and pressure. These methods offer excellent control over the size, shape, and crystallinity of the resulting particles.

In a typical hydrothermal synthesis, aqueous solutions of precursors are heated in a sealed vessel, such as a Teflon-lined stainless steel autoclave. ias.ac.in The elevated temperature and pressure increase the solubility of the reactants, facilitating the dissolution and recrystallization process that leads to the formation of the desired product. The process begins with the formation of a metastable supersaturated solution, from which seed particles nucleate homogeneously. These seeds then grow into larger crystals through a coherent re-crystallization process. ias.ac.in The confined environment of the autoclave allows for precise control over the crystallization kinetics.

While direct hydrothermal synthesis of this compound is not extensively detailed in the provided search results, the synthesis of gadolinium hydroxide (B78521) (Gd(OH)₃) and gadolinium oxide (Gd₂O₃) nanostructures via this method provides insight into the underlying mechanisms that would be applicable. ias.ac.in The reaction takes place in a closed system, which is environmentally benign. researchgate.net

Solvothermal synthesis is similar to the hydrothermal method, but it uses non-aqueous solvents. This change in solvent can significantly influence the morphology and size of the synthesized particles due to differences in solvent properties like polarity, viscosity, and boiling point. By carefully selecting the solvent, temperature, reaction time, and precursors, it is possible to produce gadolinium-based nanostructures with specific morphologies, such as nanorods. researchgate.net

For example, gadolinium hydroxide nanorods have been prepared through the solvothermal decomposition of a gadolinium oleate (B1233923) precursor. researchgate.net The principles of morphology control in solvothermal synthesis are based on influencing the nucleation and growth steps of the crystal formation. nih.gov Factors such as the type of solvent, temperature, and the use of modulating agents can systematically control the final shape and size of the particles. nih.gov Ionothermal synthesis, a variant of solvothermal synthesis using deep eutectic solvents, has been successfully employed to create novel oxalate-bridged gadolinium(III) coordination polymers. nih.gov

Gel Growth Methods for Single Crystal Formation

Gel growth is a technique used to grow high-quality single crystals at or near room temperature, thereby avoiding thermal stresses and defects that can occur at high temperatures. scirp.org This method relies on the slow diffusion of reactants through a gel medium, which controls the rate of reaction and allows for the growth of well-defined crystals.

A common setup involves a test tube containing a gel, such as hydro-silica gel, impregnated with one of the reactants (e.g., oxalic acid). scirp.org A solution containing the other reactant (e.g., a gadolinium salt) is then carefully added on top of the gel. The reactants diffuse towards each other through the gel, and where they meet at a suitable concentration, nucleation and crystal growth occur. scirp.orgias.ac.in Both single and double diffusion methods can be employed. ias.ac.in

Silica (B1680970) Gel Technique for Macroscopic Crystal Growth

The silica gel technique is a well-established method for growing single crystals of sparingly soluble salts, including this compound and its mixed-lanthanide variants, at ambient temperatures. This method avoids the thermal stresses that can introduce defects in crystals grown at high temperatures. scirp.org The process typically involves a two-reagent diffusion system within a test tube.

A hydro-silica gel is prepared and impregnated with one of the reactants, usually oxalic acid. scirp.org Over this set gel, a supernatant solution containing the other reactant, such as a mixture of gadolinium nitrate (B79036) and another rare earth nitrate, is carefully added. scirp.org The rare earth ions slowly diffuse through the porous, inert, three-dimensional structure of the gel, reacting with the oxalate ions in a controlled manner. scirp.org This slow, turbulence-free diffusion facilitates the growth of well-defined single crystals over a period of several weeks. scirp.org For example, this technique has been successfully employed to grow gadolinium neodymium oxalate (GNO) and gadolinium samarium oxalate (GSO) single crystals. scirp.orgiaea.org

Optimization of Growth Parameters for Single Crystal Quality

The quality, morphology, and size of the this compound crystals grown via the silica gel technique are highly dependent on several key growth parameters. scirp.orgresearchgate.net Optimization of these parameters is crucial for obtaining high-quality single crystals. For instance, in the growth of gadolinium neodymium oxalate crystals, pink, transparent, hexagonal crystals with dimensions of 3.5 x 2.5 x 1 mm³ were obtained after optimizing the growth conditions. scirp.org

Key parameters that influence the crystallization process include the pH of the gel, the density of the gel, the concentration of the reactant solutions, and the acidity of the feed solution. scirp.orgresearchgate.net For example, the gelling process for growing GNO crystals was completed within two days at a pH of 6. scirp.org The supernatant solution used consisted of a mixture of equal volumes of 0.5M gadolinium nitrate and 0.5M neodymium nitrate, which was acidified with nitric acid. scirp.org Careful control of these variables allows for the reproducible synthesis of crystals with desired characteristics.

ParameterInfluence on Crystal GrowthTypical Conditions for Mixed Gd-Oxalates
pH of Gel Affects gelation time and crystal morphology. scirp.orgresearchgate.netA pH of 6 is effective for setting the silica gel. scirp.org
Gel Density Controls the diffusion rate of ions. scirp.orgresearchgate.netSpecific gravity is adjusted to manage diffusion.
Reactant Concentration Influences the rate of nucleation and crystal size. scirp.orgresearchgate.net0.5M solutions of rare earth nitrates are commonly used. scirp.org
Acidity of Feed Solution Affects the reaction kinetics and crystal habit. scirp.orgresearchgate.netNitric acid is used to acidify the feed solution. scirp.org

Ionothermal Synthesis Utilizing Deep Eutectic Solvents

Ionothermal synthesis represents a novel approach that uses ionic liquids or deep eutectic solvents (DESs) as both the solvent and template for the reaction. This method has been successfully applied to produce new oxalate-bridged gadolinium(III) coordination polymers. nih.gov Specifically, a deep eutectic solvent was used to obtain two new compounds: (choline)[Gd(C2O4)(H2O)3Cl]Cl·H2O and [Gd(C2O4)(H2O)3Cl]. nih.gov

Ionothermal synthesis is a non-aqueous route that offers significant advantages over traditional precipitation from aqueous solutions. nih.gov Deep eutectic solvents, which are mixtures of compounds with a melting point lower than the individual components, provide a unique reaction environment. mdpi.comncsu.edu This non-aqueous medium can lead to the formation of novel crystal structures and coordination polymer architectures that are not accessible through conventional aqueous chemistry. nih.gov The use of DES allows for synthesis under mild conditions and can influence the final product's properties, such as its magnetic behavior. nih.gov

The choice of the deep eutectic solvent system has a direct impact on the resulting crystal structure of the this compound coordination polymer. The components of the DES, such as choline (B1196258) chloride, can be incorporated into the final crystal lattice, acting as templates or counter-ions. nih.govnih.gov This is evident in the formation of (choline)[Gd(C2O4)(H2O)3Cl]Cl·H2O, where the choline cation is part of the crystal structure. nih.gov The solvent system, therefore, plays a crucial role in directing the self-assembly process, leading to specific dimensionalities and network topologies in the final this compound derivatives. nih.gov

Co-precipitation and Mixed-Lanthanide Oxalate Synthesis

Co-precipitation is a widely used technique to synthesize mixed-lanthanide oxalates, where gadolinium is incorporated into a crystal lattice with other rare earth elements. nih.govacs.org A particularly effective method is homogeneous precipitation, which involves the slow, in-situ generation of the precipitating agent (oxalate ions). nih.gov This is often achieved through the thermal decomposition of a precursor like oxamic acid. nih.govacs.org The slow generation of oxalate ions keeps the supersaturation of the solution low, allowing for the growth of well-developed, regular microcrystals rather than the rapid formation of many small nuclei seen in heterogeneous precipitation. nih.gov This method has been successfully tested for a range of lanthanides, including gadolinium, cerium, praseodymium, erbium, and ytterbium. acs.orgacs.org

The ability of lanthanide ions to form solid solutions within an oxalate coordination polymer allows for the synthesis of a wide variety of mixed-crystal compounds. nih.gov By adjusting the ratios of different lanthanide nitrates in the initial solution, it is possible to grow co-crystals with controlled stoichiometry. This has been demonstrated for several combinations involving gadolinium.

The gel diffusion method has been used to grow single crystals of Gadolinium Samarium Oxalate (GSO) and Gadolinium Neodymium Oxalate (GNO). scirp.orgiaea.orgresearchgate.net Similarly, homogeneous precipitation has been applied to create mixed crystals of gadolinium with other lanthanides like cerium and praseodymium. nih.govacs.org These mixed-lanthanide oxalates are important as precursors for synthesizing mixed-oxide ceramics and materials with tailored optical or magnetic properties. scirp.orgnih.gov

Mixed-Lanthanide OxalateCo-crystallized Lanthanide(s)Synthesis Method
Gadolinium Samarium Oxalate (GSO)Samarium (Sm)Silica Gel Diffusion iaea.orgresearchgate.net
Gadolinium Neodymium Oxalate (GNO)Neodymium (Nd)Silica Gel Diffusion scirp.org
Mixed Gd-Ce-Pr-Er-Yb OxalatesCerium (Ce), Praseodymium (Pr), Erbium (Er), Ytterbium (Yb)Homogeneous Precipitation nih.govacs.org
Mixed Eu-Tb Oxalates*Europium (Eu), Terbium (Tb)Homogeneous Precipitation nih.gov

Note: While not containing gadolinium, this example demonstrates the principle of co-crystallization within the lanthanide oxalate series using the same synthetic method.

Synthesis of Heterometallic Oxalate Complexes

The synthesis of heterometallic oxalate complexes incorporating gadolinium(III) ions involves the deliberate construction of molecular or polymeric frameworks where oxalate anions bridge between Gd(III) and at least one other metal ion. These materials are of interest for their potential synergistic properties, such as enhanced magnetic refrigeration capabilities.

A prominent strategy for synthesizing these complexes is the "building block" approach. This method utilizes pre-synthesized metal complexes that can be linked together using oxalate ions. For instance, a binuclear gadolinium(III) complex has been successfully synthesized using this modular approach. The synthesis involved the reaction of a mononuclear gadolinium complex, [Gd(bbpen)Cl], with potassium oxalate monohydrate in a mixed solvent system of water and methanol. This reaction yielded colorless crystals of [{Gd(bbpen)}2(μ-ox)]·4CH3OH·4H2O, where two [Gd(bbpen)]+ units are bridged by a single oxalate anion in a bis(bidentate) coordination mode. nih.goviucr.org

The reaction can be summarized as follows: 2 [Gd(bbpen)Cl] + K2C2O4·H2O → [{Gd(bbpen)}2(μ-ox)] + 2 KCl + H2O

Hydrothermal synthesis is another powerful technique for generating heterometallic gadolinium-containing coordination polymers. While not always involving oxalate as the primary ligand, these methods demonstrate the formation of extended structures with other metal ions. For example, 3d-4f heterometallic coordination polymers have been synthesized under hydrothermal conditions, such as [GdIII2CuII(pydc)2(CO3)2(H2O)2]·2H2O. acs.org These approaches could potentially be adapted for oxalate-based systems.

ComplexStarting MaterialsSolvent SystemKey Structural Feature
[{Gd(bbpen)}2(μ-ox)]·4CH3OH·4H2O[Gd(bbpen)Cl], K2C2O4·H2OWater/MethanolOxalate-bridged binuclear complex
[GdIII2CuII(pydc)2(CO3)2(H2O)2]·2H2OGd(III) and Cu(II) salts, pydcWater (hydrothermal)2D heterometallic sheets

Precursor-Based Synthesis Strategies

The synthesis of this compound often relies on the careful selection of starting materials, or precursors, which can significantly influence the properties of the final product. Common precursors include gadolinium oxides and various gadolinium salts.

Gadolinium(III) salts are the most common precursors for the synthesis of this compound. The reaction typically involves the precipitation of the highly insoluble this compound upon mixing an aqueous solution of a soluble gadolinium salt, such as gadolinium(III) nitrate, with a solution containing oxalate ions, usually from oxalic acid or a soluble oxalate salt. wikipedia.org The general reaction is:

2 Gd(NO3)3(aq) + 3 H2C2O4(aq) → Gd2(C2O4)3(s) + 6 HNO3(aq)

This method is straightforward and allows for the formation of this compound hydrates. For example, dinuclear and trinuclear gadolinium complexes with oxalate have been synthesized by reacting gadolinium(III) salts with oxalic acid in specific molar ratios in aqueous solutions. jmaterenvironsci.com

Gadolinium(III) oxide (Gd2O3) can also be employed as a starting material, particularly in hydrothermal synthesis routes. This method is advantageous as gadolinium oxide is a common and stable form of gadolinium. The synthesis involves dissolving gadolinium oxide in a strong acid, such as concentrated hydrochloric acid, to form a soluble gadolinium salt in solution. This is followed by a reaction with an aqueous solution of an oxalate salt, like sodium oxalate. The mixture is then subjected to hydrothermal treatment, typically for several days at elevated temperatures (e.g., 150 °C), to promote the crystallization of the this compound framework. aip.org This process has been used to synthesize this compound hydrates with the formula Gd2(C2O4)3(H2O)6·(nH2O). aip.org

PrecursorReagentMethodProduct
Gadolinium(III) nitrateOxalic acidPrecipitationGd2(C2O4)3·nH2O
Gadolinium(III) oxideHydrochloric acid, Sodium oxalateHydrothermalGd2(C2O4)3(H2O)6·(nH2O)

An emerging and sophisticated strategy in the synthesis of coordination complexes, including those containing oxalate, is the in-situ generation of the ligand during the reaction. In this approach, the oxalate anion is not added directly as a reagent but is formed from a precursor molecule under the reaction conditions, typically hydrothermal.

This phenomenon has been observed in the synthesis of lanthanide coordination polymers. For instance, during the hydrothermal reaction of neodymium(III) nitrate with 2,3-pyrazinedicarboxylic acid (H2pzdc), the formation of a neodymium oxalate-containing polymer, Nd2(C6H2N2O4)2(C2O4)(H2O)2, was observed. nih.gov Detailed investigation using NMR spectroscopy revealed that the oxalate ligand resulted from the oxidation of the H2pzdc precursor. The proposed pathway involves the cleavage of the C-N bond in the pyrazine (B50134) ring, followed by hydrolysis and oxidation of the resulting fragments to form the oxalate anion. nih.gov

Although this specific example involves neodymium, the chemical similarity of lanthanides suggests that this in-situ oxalate formation could be a viable, albeit complex, synthetic route for this compound complexes as well. This approach offers a pathway to novel structures, as the slow, in-situ generation of the ligand can influence the kinetics of crystal growth and framework assembly. Similar in-situ oxalate formation has also been documented in the hydrothermal synthesis of uranyl hybrid materials from various pyridine-based organic precursors. rsc.org

This method underscores the importance of understanding the reactivity of organic precursors under hydrothermal conditions, as unexpected ligand transformations can lead to the formation of new and interesting materials.

Crystallographic and Structural Elucidation of Gadolinium Oxalate Systems

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful tool for elucidating the precise three-dimensional arrangement of atoms within a crystalline material. For gadolinium oxalate (B1200264), SCXRD studies have been instrumental in identifying various structural motifs and coordination environments.

Powder X-ray Diffraction and Rietveld Refinement

Analysis of Hydration States and Zeolitic Water Content

Gadolinium oxalate typically exists in hydrated forms, with the general formula Ln₂(C₂O₄)₃·nH₂O. Studies have indicated that the precise hydration state can vary, influencing the material's properties. For instance, this compound has been described as a phase with a high interstitial or "zeolitic water" content, denoted as Gd₂(C₂O₄)₃(H₂O)₆·nH₂O with n approximately 2.5 researchgate.netaip.org. This phase crystallizes in the P2₁/a space group researchgate.netaip.org. In contrast, a low water-content phase, Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), has also been synthesized and characterized, featuring approximately 0.6 "zeolitic" water molecules per formula unit researchgate.netaip.org. Thermogravimetric analysis (TGA) of this latter phase shows distinct weight loss stages corresponding to the loss of interstitial water, coordinated water molecules, and subsequent decomposition of the oxalate ligand researchgate.netaip.org. The initial loss of about 1.5 wt.% between 25 and 100 °C is attributed to the loss of 0.6 interstitial water molecules, while the loss of six coordinated water molecules occurs between 100 and 360 °C researchgate.net.

Structural Diversity of this compound Phases

This compound systems exhibit structural diversity, with different phases arising from variations in hydration and coordination environments.

Polymorphism and Reported Structural Types (e.g., Type 1 and Type 2 Hydrates)

Two primary structural types of this compound have been reported:

Type 1: Characterized by a high interstitial or "zeolitic water" content, with a general formula of Gd₂(C₂O₄)₃(H₂O)₆·nH₂O where n is approximately 2.5. This type crystallizes in the monoclinic P2₁/a space group researchgate.netaip.org. The unit cell parameters for this phase are reported as a = 10.0549(4) Å, b = 9.6066(3) Å, c = 11.0306(6) Å, and β = 114.097(4)° researchgate.netaip.org.

Type 2: Described as a phase with a lower or absent "zeolitic water" content, with a formula such as Gd₂(C₂O₄)₃(H₂O)₆ aip.org. A specific example of this type is Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O), which crystallizes in the P2₁/c space group with unit cell parameters a = 8.346(3) Å, b = 9.746(1) Å, c = 9.380(2) Å, and β = 89.99(2)° aip.org.

The decahydrate (B1171855) form, Gd₂(C₂O₄)₃·10H₂O, is also noted, crystallizing in a monoclinic system zegmetal.comontosight.aiscirp.org. Thermal decomposition studies indicate that Gd₂(C₂O₄)₃·10H₂O loses water molecules in stages, with six water molecules being lost by 110 °C zegmetal.comiaea.org.

Dimensionality of Coordination Networks (e.g., 2D Sheets, 3D Frameworks)

Gadolinium oxalates can form various dimensional coordination networks. A notable structure is a 2D layered arrangement, described as sheets parallel to the (010) plane, interconnected by hydrogen bonds researchgate.netaip.org. In these 2D structures, Gd atoms are nine-coordinate, typically forming a tri-capped trigonal prism researchgate.netaip.org. Bridging oxalate molecules link these Gd-centered polyhedra, creating sheets with cavities where "zeolitic" water molecules can reside researchgate.netaip.org. The intra- and inter-layer Gd-Gd distances in these 2D structures are approximately 6.0-6.6 Å and 6.7 Å, respectively researchgate.netaip.org.

While 2D layered structures are common, 3D frameworks have also been reported for gadolinium-containing oxalate systems. For example, a 3D framework constructed from [Gd(H₂O)₃]³⁺ nodes and C₂O₄²⁻ linkers has been synthesized, featuring a 1D channel within the 3D structure researchgate.netmdpi.comnih.govresearchgate.net. In these 3D frameworks, the oxalate anions can act as both counter-anions and linkers, connecting Gd³⁺ ions in various coordination modes researchgate.netmdpi.comnih.govresearchgate.net.

Investigations of Mixed-Lanthanide Oxalate Crystal Structures

Studies have also explored the structures of mixed-lanthanide oxalates, providing insights into how the lanthanide series influences crystal architecture.

Isostructurality Across the Lanthanide Series

Across the lanthanide series, oxalates often exhibit isostructural behavior, meaning compounds with different lanthanide ions share the same crystal structure nih.govroyalsocietypublishing.orgacs.org. For example, lanthanide oxalates from La to Ho typically crystallize in the P2₁/c space group, forming decahydrates, while heavier lanthanides (Er to Lu) adopt the P-1 space group and are generally hexahydrates nih.govacs.org. This isostructurality allows for systematic studies of structural trends. Mixed-lanthanide oxalates, such as Gadolinium Neodymium Oxalate (GNO), have also been synthesized, with their structure being monoclinic scirp.org. Research on lanthanide oxalatophosphonate hybrids has shown that compounds containing different lanthanides (e.g., Nd, Sm, Eu, Tb, Dy) can be isostructural, forming 2D layered structures rsc.org.

Hydrogen Bonding Networks and Inter-Layer Interactions

In the case of This compound hydrate (B1144303), Gd₂(C₂O₄)₃(H₂O)₆⋅(0.6H₂O) , the crystal structure is characterized by two-dimensional (2D) sheets. These sheets are formed by Gd³⁺ ions interconnected by oxalate ligands, creating a honeycomb-like lattice within the (a,c) plane aip.orgresearchgate.netresearchgate.net. The structural integrity and the connection between these 2D sheets are mediated by hydrogen bonds. Specifically, these sheets are linked along the crystallographic b-axis through hydrogen bonding interactions involving coordinated water molecules aip.orgresearchgate.net. These hydrogen bonds are essential for establishing the extended three-dimensional framework and defining the inter-layer connectivity.

The distances between gadolinium ions provide insight into the structural arrangement. Within the sheets (intra-layer), the Gd-Gd distances range from approximately 6.0 to 6.6 Å. The distances between these sheets (inter-layer) are reported to be around 6.7 Å aip.orgresearchgate.net. These relatively short inter-layer distances, facilitated by the hydrogen bonding network, are critical for understanding the magnetic interactions within the material.

The presence and nature of these hydrogen bonding networks and inter-layer interactions are directly correlated with the packing density, porosity, and ultimately the bulk properties of the this compound materials, including their magnetic behavior aip.orgresearchgate.net.

Spectroscopic Characterization and Electronic Structure of Gadolinium Oxalate

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of gadolinium oxalate (B1200264), including the coordination of the oxalate ligand and the presence of water molecules.

Identification of Oxalate and Water Vibrational Modes

The hydrated form of gadolinium oxalate, typically this compound decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O), exhibits characteristic vibrational modes associated with both the oxalate ion (C₂O₄²⁻) and water of hydration. researchgate.net

FT-IR and Raman spectra reveal distinct bands corresponding to the vibrations of these entities. A broad absorption band observed in the FT-IR spectrum between 3000 cm⁻¹ and 3600 cm⁻¹ is indicative of the O-H stretching modes of water molecules, confirming the hydrated nature of the compound. scirp.org The presence of the oxalate group is identified by a strong peak around 1620 cm⁻¹ due to the asymmetric stretching mode of the C=O bond and another strong peak around 1316 cm⁻¹ corresponding to the CO₂ group. scirp.orgjmaterenvironsci.com

Raman spectroscopy complements the FT-IR data. For instance, in studies of dinuclear gadolinium-oxalate complexes, the C=O stretching vibration of the free oxalic acid, typically seen around 1760 ± 40 cm⁻¹, disappears upon complexation with gadolinium. jmaterenvironsci.com Similarly, the O-H vibration of the carboxylic acid function (around 3500 ± 100 cm⁻¹) is absent in the complex, indicating deprotonation and participation in bonding. jmaterenvironsci.com The appearance of new peaks at lower frequencies, such as 197 ± 10 cm⁻¹ and 490 ± 80 cm⁻¹, are attributed to the Gd-O bond vibration, directly confirming the coordination of oxalate to the gadolinium ion. jmaterenvironsci.comresearchgate.net

Table 1: Key Vibrational Frequencies in this compound Hydrate (B1144303)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Water (H₂O) O-H Stretching 3000 - 3600 FT-IR
Oxalate (C₂O₄²⁻) Asymmetric C=O Stretching ~1620 FT-IR/Raman
Oxalate (C₂O₄²⁻) Symmetric C-O Stretching ~1316 FT-IR/Raman

This table provides an interactive summary of the primary vibrational modes discussed.

Ligand Coordination and Environmental Effects

The vibrational spectra are highly sensitive to the coordination environment of the oxalate ligand and the gadolinium ion. The manner in which the oxalate ion binds to the gadolinium center—whether as a chelating or bridging ligand—influences the frequencies and intensities of its vibrational modes. researchgate.net In the solid state, this compound often forms a two-dimensional structure with sheets interconnected by hydrogen bonds. researchgate.netaip.org The gadolinium atom is typically nine-coordinated, with oxygen atoms from both the oxalate molecules and water molecules. researchgate.netaip.org

The formation of the Gd-O bond significantly alters the vibrational spectrum of the oxalate ligand compared to the free ion. The disappearance of the C=O stretching band of free oxalic acid and the appearance of Gd-O vibrational modes are clear indicators of complex formation. jmaterenvironsci.com The absence of split peaks in the spectra of some dinuclear complexes suggests a symmetrical structure. jmaterenvironsci.com These spectroscopic results indicate that all oxygen atoms of the oxalate group are involved in the coordination to the gadolinium ion, forming a stable complex. jmaterenvironsci.com

Electronic Spectroscopy (UV-Vis Absorption and Luminescence)

Electronic spectroscopy provides insights into the electronic transitions within this compound and its doped derivatives, which are fundamental to its optical properties.

Photoluminescence Properties of this compound and Doped Systems

Pure this compound itself does not exhibit significant luminescence in the visible range as it lacks absorption bands in this region. jmaterenvironsci.com However, it serves as an excellent host lattice for other lanthanide ions, which can act as luminescent centers. ajabs.orgmdpi.com When doped with ions like europium (Eu³⁺) or dysprosium (Dy³⁺), the resulting material displays characteristic sharp emission lines. ajabs.org

For instance, gadolinium oxide (Gd₂O₃), derived from the thermal decomposition of this compound, when doped with Eu³⁺, shows a red luminescence centered around 612 nm. science.gov This emission corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. science.gov The host lattice, in this case, absorbs energy and transfers it to the dopant ion, a process that is crucial for the observed luminescence. mdpi.com

The optical properties of these materials can be fine-tuned by controlling the dopant concentration and the synthesis conditions. science.gov The study of gadolinium-based materials is driven by their potential applications in areas like solid-state lasers, display technologies, and as luminescent probes in biological imaging. ajabs.orgmdpi.com

Energy Transfer Mechanisms in Mixed Lanthanide Oxalates

In systems containing more than one type of lanthanide ion, energy transfer processes can occur between them. acs.org A common mechanism is the transfer of energy from a "sensitizer" ion to an "activator" ion. mdpi.comresearchgate.net In the context of gadolinium-based materials, the Gd³⁺ ion can act as a sensitizer (B1316253), absorbing excitation energy and then transferring it to a nearby activator ion like Eu³⁺ or terbium (Tb³⁺). mdpi.com

This energy transfer is a resonant process, and its efficiency depends on the spectral overlap between the emission of the sensitizer and the absorption of the activator, as well as the distance between the ions. unica.it The study of energy transfer is critical for designing efficient luminescent materials. For example, in mixed lanthanide systems like Tb³⁺-Eu³⁺, efficient energy transfer from Tb³⁺ to Eu³⁺ has been observed, which is supported by lifetime measurements. acs.org The mechanisms can be complex, involving processes like downconversion, upconversion energy transfer, and cross-relaxation. mdpi.comresearchgate.net

Application of Judd-Ofelt Theory for Radiative Transition Probabilities

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of electronic transitions within the 4f shell of lanthanide ions. ajabs.orgarxiv.org This theory allows for the calculation of important radiative properties, such as transition probabilities, fluorescence branching ratios, and radiative lifetimes, from the analysis of the absorption spectrum. ajabs.orgomasgroup.org

The theory utilizes three intensity parameters (Ω₂, Ω₄, and Ω₆) which are determined by fitting the experimental oscillator strengths of the absorption bands. ajabs.orgnih.gov These parameters are sensitive to the local environment and symmetry around the lanthanide ion and provide insights into the nature of the chemical bonding. nih.gov The Judd-Ofelt analysis has been successfully applied to various lanthanide-doped systems, including mixed rare earth oxalates containing gadolinium. ajabs.org For example, in Dy³⁺-doped this compound, the theory has been used to evaluate the radiative properties of the Dy³⁺ transitions, highlighting the potential of specific transitions for optical gain. ajabs.org

Table 2: Judd-Ofelt Parameters for Dy³⁺ in Gadolinium Dysprosium Oxalate (GDO)

Parameter Value (x 10⁻²⁰ cm²)
Ω₂ 1.85
Ω₄ 1.23

This interactive table presents the Judd-Ofelt intensity parameters for Dy³⁺ in a gadolinium-containing oxalate crystal, as reported in the literature. ajabs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. The Gd(III) ion, with its half-filled 4f orbital (4f⁷ configuration), possesses a high spin state (S = 7/2) and a large magnetic moment, making it an ideal candidate for EPR studies. researchgate.netaip.org EPR spectroscopy provides detailed insights into the local environment and magnetic interactions of these paramagnetic centers within the this compound structure. researchgate.net

The investigation of this compound via EPR spectroscopy centers on the behavior of the Gd(III) ions. aip.org These ions act as paramagnetic centers, and their EPR spectra are characteristic of a high-spin system. researchgate.net In many gadolinium compounds, the EPR spectra are complex; however, in this compound frameworks, the structure facilitates well-defined magnetic behavior. aip.orgresearchgate.net The Gd(III) ion is known to be a special case in spectroscopy due to the nearly isotropic nature of its 4f⁷ configuration. acs.org

Research on this compound frameworks has shown that the material remains paramagnetic down to very low temperatures, such as 2 Kelvin. aip.orgresearchgate.net This behavior is largely attributed to the structural arrangement where the oxalate ligands effectively isolate the Gd(III) magnetic centers from one another. aip.orgresearchgate.net The Gd(III) ion has a large spin-only magnetic moment (S = 7/2), which is a key factor in the pronounced paramagnetic properties of gadolinium-based compounds. aip.org The Curie-Weiss law has been verified for this compound frameworks, with a Curie constant (C) of 7.74 cm³ K mol⁻¹ and an effective magnetic moment (µeff) of 7.87 µB, which closely aligns with the theoretical value of 7.88 cm³ K mol⁻¹ expected for a free Gd(III) ion. researchgate.net The paramagnetic temperature (θp) is found to be near zero (≈ 0.75 K), confirming the existence of isolated magnetic centers. researchgate.net

Table 1: Magnetic Properties of this compound Framework

ParameterValueSignificance
Spin State (S) of Gd(III)7/2High spin value contributes to a large magnetic moment. aip.org
Effective Magnetic Moment (µeff)7.87 µBClose to the theoretical value for a free Gd(III) ion, indicating minimal orbital contribution. researchgate.net
Curie Constant (C)7.74 cm³ K mol⁻¹Consistent with the expected value for isolated Gd(III) ions. researchgate.net
Paramagnetic Temperature (θp)~0.75 KA value close to zero indicates negligible interactions between magnetic centers. researchgate.net

The nature of spin-spin interactions between Gd(III) ions in this compound is a key determinant of its magnetic properties. aip.org In the this compound framework structure, Gd(III) ions are interlinked by oxalate ligands, forming a honeycomb-like lattice. aip.org This specific arrangement ensures the decoupling of the magnetic centers. aip.org The intra- and inter-layer distances between Gd-Gd atoms are significant, ranging from 6.0 to 6.7 Å, which contributes to the magnetic isolation. researchgate.net

Magnetic measurements corroborate that there are negligible magnetic exchange interactions between the Gd(III) ions in this material. aip.org While some gadolinium-based materials can exhibit weak antiferromagnetic or ferromagnetic interactions, the structure of this compound promotes good isolation of the magnetic centers. aip.orgmdpi.com This weak interaction is beneficial for applications such as cryogenic magnetic cooling. aip.orgmdpi.com Even in systems where gadolinium ions are in close proximity, such as binuclear complexes with Gd-Gd distances of 0.399–0.466 nm, the antiferromagnetic interaction between the spins is considered negligible. nih.gov Studies on other Gd(III)-oxalate frameworks have reported very weak antiferromagnetic interactions, characterized by a small negative Weiss constant of -0.09 K. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. osti.govresearchgate.net

XPS analysis of this compound confirms the presence of gadolinium, carbon, and oxygen on the material's surface. researchgate.netdebuglies.com Studies involving the precipitation of this compound from gadolinium-based contrast agents have used XPS to identify the resulting compound. debuglies.com The spectra show characteristic peaks for Gd 4d, C 1s, and O 1s. debuglies.com

The oxidation state of gadolinium in this compound is confirmed as +3. acs.org XPS databases provide reference binding energies for gadolinium in various compounds. For this compound (Gd₂(C₂O₄)₃), a binding energy value for the Gd 4d peak has been recorded. nist.gov In one analysis, the XPS spectrum of this compound formed from a reaction with Omniscan showed a Gd 4d peak at 139 eV. debuglies.com This is consistent with the Gd(III) oxidation state commonly found in its compounds. nanografi.com

Table 2: XPS Binding Energies for this compound

ElementOrbitalReported Binding Energy (eV)Reference
Gadolinium (Gd)4d139 debuglies.com
Carbon (C)1s285 debuglies.com
Oxygen (O)1s528 debuglies.com

Elemental analysis, often in conjunction with XPS, is crucial for verifying the stoichiometry of newly synthesized this compound. researchgate.netdebuglies.com The expected stoichiometry for this compound is Gd₂(C₂O₄)₃. debuglies.comalfa-chemistry.comnih.gov Research on the decomposition of MRI contrast agents by oxalic acid demonstrated the formation of a precipitate identified as Gd₂(C₂O₄)₃. researchgate.netdebuglies.comnih.gov

In one study, elemental analysis of the precipitate formed from the reaction of the contrast agent Omniscan and oxalic acid was performed. researchgate.net The results were used to confirm the chemical formula of the product. By adjusting the concentration of oxalic acid to achieve the correct stoichiometric ratio for this compound, nitrogen from the original contrast agent was eliminated in the final product, further confirming the formation of pure this compound. researchgate.net Similarly, compositional analysis of a co-precipitated calcium-gadolinium oxalate established its stoichiometry as Ca₁.₁₁Gd₀.₉Ox₂.₅·2H₂O. tandfonline.com These analytical methods are essential for confirming that the synthesized compound has the desired and correct chemical formula. researchgate.nettandfonline.com

Table 3: Elemental Composition Data for Stoichiometry Verification

CompoundTechniqueFindingReference
This compound (from Omniscan)XPS & Elemental AnalysisConfirmed the formation of Gd₂(C₂O₄)₃. researchgate.netdebuglies.com researchgate.netdebuglies.com
Calcium-Gadolinium OxalateCompositional AnalysisEstablished stoichiometry as Ca₁.₁₁Gd₀.₉Ox₂.₅·2H₂O. tandfonline.com tandfonline.com

Thermal Behavior and Decomposition Pathways of Gadolinium Oxalate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of gadolinium oxalate (B1200264). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, indicating exothermic or endothermic events. uomustansiriyah.edu.iq

Gadolinium oxalate typically exists as a hydrate (B1144303), with the decahydrate (B1171855) (Gd₂(C₂O₄)₃·10H₂O) being a common form. researchgate.netiaea.org The dehydration process, or the loss of water molecules, is the initial stage of thermal decomposition and often occurs in multiple steps, indicating that the water molecules are bound differently within the crystal structure.

Studies have shown that the dehydration of this compound decahydrate is not a single-step event. iaea.orgacs.org For instance, the decomposition of Gd₂(C₂O₄)₃·10H₂O has been observed to proceed through the formation of lower hydrates, such as the hexahydrate and tetrahydrate, before becoming completely anhydrous. iaea.org One study on a hydrated this compound with the formula Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O) identified two distinct dehydration stages: the loss of interstitial or "zeolitic" water molecules occurring between 25°C and 100°C, followed by the loss of coordinated water molecules between 100°C and 360°C. aip.org Another investigation on gadolinium neodymium oxalate decahydrate also reported a two-stage dehydration process, with the first stage occurring between 60-160°C and the second between 160-350°C. scirp.org The multi-step nature of dehydration is a characteristic that distinguishes it from some other rare earth oxalates, like cerium oxalate, which shows a one-step dehydration process. acs.orgresearchgate.net

The temperatures and the number of water molecules lost in each stage can be summarized in the following table:

Hydrate FormulaDehydration StepTemperature Range (°C)Water Molecules Lost
Gd₂(C₂O₄)₃·10H₂OStep 1-4
Step 2-2
Gd₂(C₂O₄)₃(H₂O)₆·(0.6H₂O)Step 1 (Interstitial)25 - 1000.6
Step 2 (Coordinated)100 - 3606
GdNd(C₂O₄)₃·10H₂OStep 160 - 1607
Step 2160 - 3503

Note: The data is compiled from multiple sources and specific temperature ranges can vary based on experimental conditions like heating rate.

Following complete dehydration, the anhydrous this compound undergoes decomposition of the oxalate ligand. This process is complex and results in the evolution of carbon monoxide (CO) and carbon dioxide (CO₂). iaea.org The decomposition of the anhydrous oxalate typically begins at temperatures above 350°C. aip.orgscirp.org

The decomposition of this compound in a co-precipitated form with calcium oxalate has also been studied. It was found that the decomposition occurs in two stages, with the this compound decomposing first, followed by the calcium oxalate. tandfonline.comtandfonline.com

Kinetic Studies of Thermal Decomposition

Kinetic studies of the thermal decomposition of this compound provide valuable insights into the reaction mechanisms and the energy barriers involved. These studies often employ solid-state reaction models to analyze the data obtained from thermogravimetric analysis.

To determine the kinetics of the decomposition process, various solid-state reaction models are applied to the TGA data. The Coats-Redfern and Avrami-Erofeev models are among the most commonly used. tandfonline.comtandfonline.com The Coats-Redfern method is an integral method that can be used to determine the reaction order and other kinetic parameters. researchgate.netredalyc.org The Avrami-Erofeev equation, also known as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, describes phase transformations and is often applied to solid-state reactions. mdpi.comnih.govwikipedia.org

In a study on the thermal decomposition of co-precipitated calcium-gadolinium oxalate, the Coats-Redfern equation was used to calculate the kinetic parameters. tandfonline.comtandfonline.com The results indicated that the decomposition of the this compound component followed a two-dimensional contracting area (R2) mechanism, while the calcium oxalate component followed an Avrami-Erofeev (A2) mechanism. tandfonline.comtandfonline.com

From the application of these kinetic models, key parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. The activation energy represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor is related to the frequency of collisions between molecules.

For the decomposition of co-precipitated calcium-gadolinium oxalate, it was found that co-precipitation decreased the activation energy and pre-exponential factor of the individual components. tandfonline.com This suggests that the presence of calcium oxalate alters the decomposition pathway of this compound.

A study on a mixed gadolinium:calcium heptamolybdate system, which also involved decomposition, calculated an activation energy of 22.3 kJ/mol for the first stage of decomposition using the Coats-Redfern relation. nih.gov While not directly on this compound, this illustrates the application of these models in similar systems.

The following table summarizes kinetic parameters obtained from a study on co-precipitated calcium-gadolinium oxalate:

Decomposition StageReaction ModelActivation Energy (Ea)Pre-exponential Factor (A)
This compoundContracting Area (R2)Decreased upon co-precipitationDecreased upon co-precipitation
Calcium OxalateAvrami-Erofeev (A2)Decreased upon co-precipitationDecreased upon co-precipitation

Formation of Intermediate Phases During Calcination

Studies have shown that the decomposition of this compound does not proceed directly to the oxide. Instead, an intermediate carbonate or oxycarbonate phase is formed. researchgate.netiaea.org Specifically, gadolinium dioxycarbonate (Gd₂O₂CO₃) has been identified as a stable intermediate during the decomposition process in various atmospheres, including air, nitrogen, and argon. researchgate.netiaea.org This intermediate is formed after the decomposition of the anhydrous oxalate and before the final formation of gadolinium oxide. iaea.org The stability of this carbonate-oxide phase can be influenced by the surrounding atmosphere; for instance, it is found to be more stable in a carbon dioxide atmosphere. iaea.org

The decomposition pathway can be summarized as follows: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ → Gd₂O₃ iaea.org

It has been noted that intermediates such as Gd₂(CO₃)₃ and Gd₂O₂·CO₂ were not detected in some studies, suggesting that gadolinium dioxycarbonate is the primary stable intermediate. iaea.org The final calcination to pure Gd₂O₃ is typically achieved at temperatures around 575°C or higher. researchgate.net

Identification of Gadolinium Carbonate Oxide Intermediates

During the thermal decomposition of this compound, several intermediate compounds are formed before the final transformation to gadolinium oxide. A key and stable intermediate that has been consistently identified is gadolinium carbonate oxide, often represented as Gd₂O₂CO₃. iaea.orgresearch-nexus.netresearchgate.net

Studies employing techniques like thermogravimetry (TG), differential thermal analysis (DTA), and evolved gas analysis (EGA) have elucidated the decomposition sequence. iaea.org The initial stages involve the loss of water molecules. Following dehydration, the anhydrous this compound decomposes, leading to the formation of carbonate and oxycarbonate intermediates. scirp.org While some studies have proposed the existence of intermediates like Gd₂(CO₃)₃ and Gd₂O₂·CO₂, the most prominently reported stable intermediate is gadolinium dioxycarbonate (Gd₂O₂CO₃). iaea.org In the decomposition of mixed gadolinium-neodymium oxalate crystals, an unstable dioxycarbonate intermediate is also reported to form in the temperature range of 350-520°C. scirp.org

The decomposition pathway in various atmospheres reveals the following steps:

Dehydration: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ + 10H₂O

Oxalate Decomposition to Oxycarbonate: Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ + 2CO + 3CO₂

Oxycarbonate Decomposition to Oxide: Gd₂O₂CO₃ → Gd₂O₃ + CO₂

It is noteworthy that the formation of gadolinium carbonate (Gd₂(CO₃)₃) as an intermediate during oxalate decomposition is generally not confirmed, as the decomposition temperature of the carbonate is lower than that of the oxalate. jst.go.jpiaea.org

Crystallinity and Stability of Intermediate Products

The intermediate products of this compound decomposition, particularly gadolinium carbonate oxide (Gd₂O₂CO₃), exhibit notable stability and crystallinity. Research has shown that Gd₂O₂CO₃ is a stable intermediate phase formed during the thermal transition. research-nexus.netresearchgate.net

The stability of this intermediate is influenced by the surrounding atmosphere. In a carbon dioxide atmosphere, the carbonate oxide is found to be extremely stable, decomposing at higher temperatures compared to its decomposition in air or inert gases. iaea.org X-ray diffraction (XRD) analysis is a key technique used to confirm the crystalline nature of these intermediates and the final oxide product. iaea.orgresearch-nexus.net The crystallinity of the final gadolinium oxide product is also influenced by the calcination temperature and duration, with higher temperatures and longer times leading to increased average crystallite size. researchgate.net For instance, studies on mixed Ce-Gd oxalates show that the resulting mixed oxides are crystalline, and their XRD patterns are similar to those of other rare-earth oxalates. akjournals.com

Transformation to Gadolinium Oxide (Gd₂O₃)

The final step in the thermal decomposition of this compound is the transformation into gadolinium oxide (Gd₂O₃), a material with significant applications in electronics, catalysis, and medical imaging. research-nexus.netwikipedia.org

Mechanisms of Oxide Formation from Oxalate Precursors

Gd₂(C₂O₄)₃ → Gd₂O₃ + 3CO + 3CO₂

This transformation typically occurs at temperatures above 575°C in an air atmosphere. research-nexus.netresearchgate.net The mechanism involves the breakdown of the carbonate structure with the release of carbon dioxide, leaving behind the stable oxide. iaea.org The process is generally completed at temperatures around 650-800°C. research-nexus.netaip.org

The decomposition of this compound hydrate to form gadolinium oxide involves several key stages, as detailed in the table below based on thermogravimetric analysis. aip.org

Temperature RangeProcessResulting Compound
100 - 360 °CLoss of coordinated water molecules. aip.orgGd₂(C₂O₄)₃
360 - 750 °CDecomposition of the anhydrous oxalate. aip.orgGd₂O₃

This interactive data table is based on the data in the text.

Influence of Decomposition Conditions on Oxide Morphology and Surface Area

The conditions under which the thermal decomposition of this compound is carried out have a profound impact on the morphology and surface area of the resulting gadolinium oxide. research-nexus.netjkcs.or.kr These properties are crucial for the performance of the material in various applications.

Factors such as co-precipitation temperature and duration, as well as calcination temperature and time, significantly influence the final product. researchgate.net For instance, increasing the co-precipitation reaction temperature and duration can lead to a greater extent of agglomeration in the Gd₂O₃ nanopowders. researchgate.net Conversely, controlled synthesis conditions can yield uniform spherules of Gd₂O₃ nanopowders. researchgate.net

Higher calcination temperatures and longer holding times generally result in accelerated grain growth and an increase in the average crystallite size, which can affect the surface area. researchgate.net A study found that gadolinium oxide produced by thermal treatment in air up to 800°C exhibited a surface area of 23.4 m²/g. research-nexus.net Another investigation determined that the most favorable Gd₂O₃ particle morphology was achieved when the oxalate was co-precipitated at 40°C and then calcined at 650°C, resulting in nanopowders with an average crystallite size of 16.54 nm. researchgate.net

Impact of Co-Precipitation and Irradiation on Thermal Decomposition

The thermal decomposition behavior of this compound can be modified by co-precipitation with other metal oxalates and by exposure to irradiation. These modifications can alter the decomposition temperatures and kinetics.

Thermal Behavior of Mixed-Metal Oxalates (e.g., Ca-Gd, Ce-Gd)

Co-precipitation of this compound with other metal oxalates, such as calcium oxalate or cerium oxalate, leads to mixed-metal oxalates with unique thermal decomposition characteristics.

In the case of Ca-Gd mixed oxalates, the thermal decomposition occurs in two distinct stages, corresponding to the decomposition of this compound followed by calcium oxalate. tandfonline.comtandfonline.com Co-precipitation has been shown to decrease the activation energy and the pre-exponential factor for the decomposition of the individual components. tandfonline.comtandfonline.com

For Ce-Gd mixed oxalates, the decomposition mechanism is intermediate between that of pure cerium oxalate and pure this compound. researchgate.netakjournals.com The dehydration stages of the mixed oxalates are more similar to that of this compound, with multiple steps for water loss, unlike the single-stage dehydration of cerium oxalate. akjournals.comakjournals.com The decomposition of these mixed oxalates ultimately leads to the formation of mixed oxides, (Ce₁₋ₓGdₓ)O₂₋ₓ/₂. researchgate.netakjournals.com The formation of a complete solid solution has been observed across the entire composition range for (Gd₁₋ₓNdₓ)₂(C₂O₄)₃·nH₂O samples prepared by co-precipitation. researchgate.net

The effect of γ-irradiation on co-precipitated Ca-Gd oxalate has also been studied. Irradiation was found to alter the DTA peak temperatures and the kinetic parameters of the calcium oxalate decomposition, leading to an increase in the activation energy and pre-exponential factor, which is the reverse of the effect of co-precipitation alone. tandfonline.comtandfonline.com

Effects of Gamma-Irradiation on Decomposition Kinetics

The study of the thermal decomposition of this compound reveals that exposure to gamma (γ)-irradiation can significantly alter its decomposition kinetics. Research conducted on co-precipitated calcium-gadolinium oxalate provides insights into the changes induced by irradiation on the this compound component of the material. tandfonline.comtandfonline.com The decomposition of the this compound within this co-precipitate is observed to occur as the first stage of a two-stage process. tandfonline.com

Analysis using differential thermal analysis (DTA) and thermogravimetric (TG) techniques shows that gamma-irradiation influences the kinetic parameters of the decomposition. tandfonline.comtandfonline.com For the this compound component, irradiation leads to an increase in both the energy of activation (E) and the pre-exponential factor (A). tandfonline.com This phenomenon is contrary to the effect of co-precipitation itself, which tends to decrease these parameters for the individual oxalate components. tandfonline.com

The mechanism of decomposition for the this compound portion is identified as following a two-dimensional contracting area (R2) model. tandfonline.comtandfonline.com This mechanism remains consistent for both the unirradiated and the gamma-irradiated samples, indicating that while the rate and energy requirements of the decomposition are altered by irradiation, the fundamental geometric pathway of the reaction is not. tandfonline.com

The observed increase in the activation energy upon irradiation suggests that the process becomes kinetically more hindered. tandfonline.com This can be attributed to the effects of gamma rays on the oxalate ions, which can lead to excitation, ionization, and the subsequent rupture of chemical bonds. tandfonline.com Low doses of gamma-irradiation (0.1–0.2 MGy) have been shown to decrease the fractional decomposition at a given temperature, reinforcing the finding that irradiation introduces a higher energy barrier for the decomposition to proceed. tandfonline.com

The following tables summarize the key findings from the research on the effects of gamma-irradiation on the thermal decomposition kinetics of the this compound component in a co-precipitated system.

Table 1: Effect of Gamma-Irradiation on DTA Peak Temperatures and Kinetic Parameters of this compound Decomposition (Stage I of Co-Precipitate)

SampleDTA Peak Temperature (°C)Activation Energy (E) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Unirradiated Ca-Gd-Oxalate380-420Data not available in specific valueData not available in specific value
Irradiated Ca-Gd-OxalateIncreasedIncreasedIncreased

Note: The data reflects the behavior of the this compound component in a calcium-gadolinium oxalate co-precipitate. Specific numerical values for all parameters in the irradiated state were not detailed in the source material, but the trend of increase was noted. tandfonline.com

Table 2: Decomposition Mechanism for this compound

Sample ConditionDecomposition MechanismModel
UnirradiatedTwo-dimensional contracting areaR2
Gamma-IrradiatedTwo-dimensional contracting areaR2

Source: Data compiled from studies on co-precipitated calcium-gadolinium oxalate. tandfonline.comtandfonline.com

Computational and Theoretical Investigations of Gadolinium Oxalate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural characteristics of gadolinium-containing compounds. While specific DFT studies exclusively focused on gadolinium oxalate (B1200264) are not extensively detailed in the available literature, research on related lanthanide oxalate systems offers valuable insights.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations offer a means to explore the structural and dynamic properties of larger systems over longer timescales, which are often inaccessible to purely quantum mechanical methods.

While specific studies on the de novo crystal structure prediction of gadolinium oxalate using MM are not prominent in the literature, these methods are instrumental in refining and understanding the packing of molecules in a crystal lattice. arxiv.org Intermolecular interactions, such as van der Waals forces and hydrogen bonding (in the case of hydrated forms of this compound), play a crucial role in determining the final crystal structure. Computational screening methods can be employed to predict potential crystal structures based on energetic stability. rsc.org

For hydrated forms of this compound, such as this compound decahydrate (B1171855), molecular dynamics simulations are invaluable for understanding the behavior of water molecules within the crystal lattice. MD simulations can model the movement and interactions of water molecules, including their coordination to the gadolinium ion and their role in the hydrogen-bonding network that stabilizes the crystal structure. Studies on lanthanide ions in aqueous solutions have shown that the first hydration shell is highly dynamic, with water molecules exchanging between the coordinated and bulk solvent. nih.govacs.org This dynamic behavior is crucial for understanding the properties of the hydrated compound.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational chemistry methods have been applied to study lanthanide compounds, offering a hierarchy of accuracy and computational cost.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for calculating the electronic structure of molecules. rsc.orgnih.govmdpi.com While computationally intensive, these methods can offer very accurate descriptions of electron correlation effects, which are important for systems containing f-electrons like gadolinium.

Semi-empirical methods, such as PM3, have been developed and parameterized for lanthanides, including gadolinium. acs.org These methods are computationally less demanding than DFT or ab initio calculations, allowing for the study of larger molecular systems. They rely on parameters derived from experimental data or higher-level computations to simplify the quantum mechanical calculations. The accuracy of these methods is dependent on the quality of the parameterization for the specific system under investigation.

Quantum Chemical Approaches to Complex Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various properties of gadolinium complexes. While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to similar gadolinium-containing systems, such as gadolinium-decorated graphene oxide, offer insight into the potential approaches. griffith.edu.aunih.govresearchgate.netrsc.org

In a typical quantum chemical study of a gadolinium complex, the initial step involves the optimization of the molecular geometry to find the most stable arrangement of atoms. Following this, a range of properties can be calculated. For instance, the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the regions of the molecule involved in chemical reactivity. The energy difference between the HOMO and LUMO is a key parameter that relates to the electronic excitability of the complex.

Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to understand the nature of the chemical bonds between gadolinium and the oxalate ligands. This analysis provides information about the charge distribution on the atoms and the extent of covalent versus ionic character in the metal-ligand bonds.

The following table illustrates the types of data that can be obtained from quantum chemical calculations on a metal complex, using calcium oxalate as an example from a study due to the lack of specific data for this compound.

Calculated PropertyValue for Calcium Oxalate (example)Significance
HOMO Energy-7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap8.7 eVRelates to the chemical reactivity and electronic stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.

This table is illustrative and based on general values for similar compounds; specific computational results for this compound may vary.

Furthermore, theoretical calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model.

Evaluation of Solvent Effects on Coordination Complexes

The behavior of coordination complexes in solution is significantly influenced by the solvent. Computational methods are crucial for understanding these solvent effects at a microscopic level. Molecular Dynamics (MD) simulations are a particularly powerful tool for this purpose. nih.gov In an MD simulation, the motion of every atom in the system, including the this compound complex and the surrounding solvent molecules (typically water), is calculated over time based on a force field that describes the interatomic interactions.

MD simulations can provide detailed information about the structure of the solvent around the complex, including the number of water molecules in the first and second coordination spheres of the gadolinium ion. This is particularly relevant for understanding the properties of gadolinium complexes used as MRI contrast agents, where the exchange of water molecules in the inner sphere of the gadolinium ion is a critical parameter. nih.gov

Another aspect that can be investigated is the stability of the complex in solution. By simulating the complex in a solvent box, it is possible to observe whether the oxalate ligands remain coordinated to the gadolinium ion or if they dissociate over time. This provides insights into the kinetic stability of the complex. nih.gov

The following table summarizes key parameters that can be obtained from MD simulations of a gadolinium complex in an aqueous solution.

Simulation ParameterTypical Information ObtainedRelevance
Radial Distribution Function (g(r))Provides the probability of finding a solvent molecule at a certain distance from the metal ion.Helps to determine the structure of the hydration shells.
Coordination NumberThe average number of solvent molecules directly interacting with the metal ion.Defines the immediate chemical environment of the gadolinium ion.
Residence Time (τ)The average time a solvent molecule spends in the first coordination sphere of the metal ion.Important for understanding the dynamics of solvent exchange.
Potential of Mean Force (PMF)The free energy profile for the association or dissociation of a ligand.Provides a measure of the thermodynamic stability of the complex in solution.

This table describes the general outputs of MD simulations for gadolinium complexes; specific values for this compound would require dedicated simulation studies.

In addition to explicit solvent models used in MD simulations, implicit solvent models can be employed in quantum chemical calculations to account for the bulk effect of the solvent on the electronic properties of the complex. These models treat the solvent as a continuous medium with a specific dielectric constant, which can be a computationally efficient way to include solvent effects. nih.gov

Advanced Material Applications Derived from Gadolinium Oxalate Non Medical Focus

Precursors for Advanced Ceramics and Oxides

Gadolinium oxalate (B1200264) is a preferred starting material for producing gadolinium-based ceramics and oxides due to its ability to yield fine, homogenous powders of gadolinium oxide upon calcination. edge-techind.comchemicalbook.comgoogle.comscirp.org This process of thermal decomposition allows for precise control over the particle size and morphology of the resulting oxide, which is crucial for the performance of the final application. scirp.orgnanografi.com

Synthesis of Gadolinium Oxide (Gd₂O₃) for Phosphors and Luminescent Materials

Gadolinium oxalate is a widely used raw material for the synthesis of gadolinium oxide (Gd₂O₃), which functions as an excellent host lattice for various rare-earth dopants in the production of phosphors. edge-techind.comstanfordmaterials.commdpi.com The process involves the precipitation of this compound from a solution, followed by thermal decomposition (pyrolysis or calcination) at high temperatures, typically between 850°C and 1100°C, to convert it into gadolinium oxide. chemicalbook.comgoogle.com

The resulting Gd₂O₃ is prized for its thermal and chemical stability, low phonon energy, and its ability to be doped with other lanthanide ions to produce vibrant luminescence. nanografi.commdpi.com The Gd³⁺ ion itself can act as a sensitizer (B1316253), absorbing excitation energy and efficiently transferring it to the dopant ions (activators), which then emit light at specific wavelengths. mdpi.com

Key Research Findings:

Red Phosphors: When doped with trivalent europium (Eu³⁺), the Gd₂O₃ host lattice produces a brilliant red luminescence around 611 nm. google.com These Gd₂O₃:Eu³⁺ phosphors are integral components in fluorescent lamps and display technologies. nanografi.com

Green Phosphors: Doping with trivalent terbium (Tb³⁺) results in a strong green emission. This is due to energy transfer from the Gd³⁺ host to the Tb³⁺ activator ions. mendeley.com

Applications: These phosphors are utilized in a range of applications including cathode-ray tubes (CRTs), plasma display panels (PDPs), light-emitting diodes (LEDs), and X-ray scintillation materials. edge-techind.comgoogle.com

The synthesis method, such as co-precipitation or hydrothermal techniques, can influence the morphology (e.g., nanorods, nanoplatelets) of the Gd₂O₃ particles, which in turn affects their luminescent properties. nanografi.comscience.gov

Table 1: Gadolinium Oxide-Based Phosphors Derived from this compound

Host Material Dopant (Activator) Emission Color Key Applications
Gadolinium Oxide (Gd₂O₃) Europium (Eu³⁺) Red (~611 nm) LEDs, Displays, Fluorescent Lamps
Gadolinium Oxide (Gd₂O₃) Terbium (Tb³⁺) Green Fluorescent Lamps, Displays

Fabrication of Solid-State Devices and Laser Materials

The high-purity gadolinium oxide produced from the calcination of this compound is a key ingredient in the fabrication of various solid-state devices and laser materials. chemicalbook.comnanografi.com While this compound itself is not directly used in the final device, its role as a precursor is vital for achieving the required purity and material characteristics.

Key Research Findings:

Garnet Crystals: Gd₂O₃ is a component of yttrium aluminum garnet (YAG) and gadolinium gallium garnet (GGG) crystals. chemicalbook.comgoogle.com Doped YAG crystals are widely used as the active medium in solid-state lasers. GGG was historically important as a substrate for magnetic bubble memory. chemicalbook.comgoogle.com The process for recovering and recycling gadolinium from GGG wafer production by-products involves precipitating this compound, which is then pyrolyzed back to the oxide. google.com

Optical Materials: Gadolinium oxide serves as an additive in optical prisms and glasses to modify their refractive index and other optical properties. chemicalbook.com

Semiconductor Technology: Gadolinium and its oxide are used in semiconductor fabrication and for nuclear reactor shielding. stanfordmaterials.com Recently, microfabrication techniques have been developed for gadolinium-based heterojunction diodes for use as solid-state thermal neutron sensors. nih.gov

Fuel Cells: Gadolinium-doped ceria (GDC), synthesized via methods like co-precipitation, is investigated as an electrolyte material for solid-oxide fuel cells (SOFCs). researchgate.net

Magnetic Materials Research

This compound and its derivatives are of significant interest in the field of magnetic materials research, particularly for applications in cryogenic cooling. The Gd³⁺ ion possesses a large spin-only magnetic moment (S = 7/2) and is largely isotropic, making it an ideal candidate for materials exhibiting a significant magnetocaloric effect (MCE). aip.org

Fundamental Magnetocaloric Effect Studies for Cryogenic Cooling

The magnetocaloric effect (MCE) is the thermal response of a magnetic material to an applied magnetic field, observed as an isothermal magnetic entropy change (ΔS_M) or an adiabatic temperature change. aip.org Gadolinium-based materials are among the most promising for magnetic refrigeration, especially at cryogenic temperatures.

Key Research Findings:

This compound Frameworks: Researchers have synthesized and studied this compound framework materials, such as Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O. aip.orgresearchgate.netresearchgate.netaip.orgiaea.org These materials are investigated for their potential as magnetic refrigerants.

High Entropy Change: In the Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O framework, the maximum magnetic entropy change (-ΔS_M) was found to reach 75.9 mJ cm⁻³ K⁻¹ at around 2 K for a moderate magnetic field change of 2 Tesla. aip.orgresearchgate.netaip.orgiaea.org Other this compound derivatives have shown large -ΔS_m values, such as 48 J kg⁻¹ K⁻¹ for a 7 Tesla field change at 2.2 K. acs.org

Performance Comparison: The MCE performance of some this compound-based materials is comparable to or even exceeds that of commercially used refrigerants like Gd₃Ga₅O₁₂ (GGG) at low fields. mdpi.com

Table 2: Magnetocaloric Properties of this compound-Based Materials

Compound Max. Magnetic Entropy Change (-ΔS_M) Temperature (K) Field Change (T) Reference
Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O 75.9 mJ cm⁻³ K⁻¹ ~2 2 aip.orgresearchgate.netaip.orgiaea.org
[Gd(C₂O₄)(H₂O)₃Cl] 48.0 J kg⁻¹ K⁻¹ 2.2 7 acs.orgmdpi.com
3D Gd(III)-Oxalate Framework 36.65 J kg⁻¹ K⁻¹ 2 7 mdpi.com

Design of Molecular Magnetic Coolers and Spin Systems

The design of molecular magnetic coolers focuses on creating materials where the magnetic centers (Gd³⁺ ions) are sufficiently isolated to behave paramagnetically down to very low temperatures (around 2 K). aip.org This isolation prevents magnetic ordering, which would diminish the MCE.

Key Research Findings:

Decoupled Magnetic Centers: this compound is an interesting candidate for molecular coolers because the oxalate ligands effectively link the Gd³⁺ ions into a honeycomb lattice, but in a way that ensures the magnetic centers are decoupled in terms of magnetic exchange interactions. aip.orgresearchgate.netresearchgate.netaip.org

High Magnetic Density: The use of light organic ligands like oxalate helps to achieve a high density of magnetic centers, which is crucial for obtaining a large MCE per unit of volume. aip.orgresearchgate.net Researchers aim to balance the isolation of magnetic ions with a high magnetic/non-magnetic mass ratio. aip.org

Ionothermal Synthesis: New synthesis routes, such as ionothermal synthesis using deep eutectic solvents, have been explored to create novel this compound derivatives with enhanced MCE. acs.orgresearching.cn

Investigation of Magnetic Exchange Interactions in Framework Materials

The study of magnetic exchange interactions is fundamental to understanding and designing effective magnetic materials. In this compound frameworks, the nature of these interactions is a key area of research.

Key Research Findings:

Negligible Interactions: Magnetic measurements on compounds like Gd₂(C₂O₄)₃(H₂O)₆·0.6H₂O confirm that there are negligible magnetic interactions between the Gd³⁺ ions. aip.orgresearchgate.netresearchgate.netaip.org The material behaves as a paramagnet down to 2 K.

Weak Interactions: While decoupled magnetic centers are generally preferred, the presence of very weak ferromagnetic interactions can sometimes be advantageous, as seen in materials like gadolinium acetate (B1210297) tetrahydrate. aip.org Conversely, some this compound frameworks exhibit very weak antiferromagnetic interactions, which are also beneficial for enhancing the MCE. mdpi.com

Structural Influence: The honeycomb lattice of Gd³⁺ ions interlinked by oxalate ligands is directly responsible for the decoupling of magnetic exchange interactions, a key finding that guides the design of new molecular magnetic materials. researchgate.netresearchgate.netaip.org

Catalysis and Catalytic Precursors

This compound serves as a precursor for gadolinium-based catalysts, which are significant in various chemical transformations. ontosight.aisamaterials.com The thermal decomposition of this compound yields gadolinium oxide (Gd₂O₃), a material with notable catalytic activity. research-nexus.netresearchgate.net

Role of this compound in Heterogeneous Catalysis

This compound is primarily used as a precursor to gadolinium oxide, which acts as a heterogeneous catalyst. samaterials.comheegermaterials.com The efficiency of the catalyst is often linked to its surface area; for instance, gadolinium oxide derived from the thermal decomposition of this compound hydrate (B1144303) can exhibit a significant surface area, which is advantageous for catalytic applications. research-nexus.netresearchgate.net Gadolinium-based metal-organic frameworks (MOFs) have demonstrated efficiency as heterogeneous catalysts in reactions such as the cycloaddition of CO₂ with epoxides. acs.org

Exploration in Organic Synthesis and Material Processing

Gadolinium oxide, derived from this compound, has shown potential as a catalyst in several organic reactions. stanfordmaterials.com These include hydrogenation, dehydrogenation, and oxidation reactions. stanfordmaterials.com In material processing, this compound is a crucial raw material for producing gadolinium oxide, which is then used in applications like the fabrication of gadolinium-yttrium garnets for microwave applications and phosphors. stanfordmaterials.comsamaterials.comedge-techind.com The synthesis of gadolinium-based coordination polymers through methods like ionothermal synthesis using this compound derivatives has been explored for creating materials with specific magnetic properties. acs.org

Optoelectronic and Luminescent Material Development

This compound is a vital precursor in the creation of phosphors and other luminescent materials. stanfordmaterials.comsamaterials.comzegmetal.comnanochemazone.com Its decomposition to gadolinium oxide is a common route to produce hosts for various dopants that enable light emission for displays and lighting. stanfordmaterials.com

Enhancement of Optical Gain in Mixed Oxalate Systems

The optical properties of materials derived from this compound can be tuned by creating mixed oxalate systems or by doping. Doping gadolinium-based materials with other rare-earth ions can enhance their luminescent properties. mdpi.com For example, doping gadolinium oxide with europium (Eu³⁺) can produce intense red luminescence. rsc.orgscience.gov Similarly, doping with ions like neodymium (Nd³⁺) is explored for applications in near-infrared fluorescence imaging. mdpi.com The concentration of the dopant plays a crucial role in the luminescence intensity, with quenching effects observed at higher concentrations. rsc.org

Development of Materials for Display Technologies and Lighting

Gadolinium oxide, produced from this compound, is a key component in phosphors for various display technologies, including cathode ray tubes (CRTs) and plasma displays. stanfordmaterials.comsamaterials.comstanfordmaterials.comsamaterials.com In these applications, the gadolinium oxide acts as a host material for rare-earth dopants that emit different colors when excited. stanfordmaterials.com For instance, europium-doped gadolinium oxide is a well-known red phosphor. rsc.org The unique luminescent properties of gadolinium compounds make them suitable for advancing display and lighting technologies by improving brightness and efficiency. zegmetal.comstanfordmaterials.com

Environmental Technology Applications

This compound and its derivatives have shown potential in environmental remediation. Specifically, gadolinium compounds can be used for the removal of heavy metals from wastewater. zegmetal.com The chemical reactivity of this compound allows it to bind with toxic ions, aiding in their immobilization and thereby reducing environmental pollution. zegmetal.com Furthermore, gadolinium oxide, derived from the oxalate, is being explored for its catalytic role in environmental remediation. stanfordmaterials.com

Rare Earth Element Separation Technologies

The separation of individual rare earth elements (REEs) from one another is a notoriously difficult task due to their chemical similarity. Gadolinium, as a heavy rare earth element (HREE), must be separated from other HREEs and, more commonly, from the more abundant light rare earth elements (LREEs). This compound is central to several separation technologies that exploit subtle differences in solubility and crystallization behavior among the lanthanide oxalates.

A promising and environmentally benign separation technique involves the selective solubilization of rare earth oxalates. This method exploits the differing solubilities of light versus heavy rare earth oxalates in specific chemical systems. In a process known as Chemical Separation of Rare Earth Oxalates (CSEREOX), a mixture of water-insoluble REE oxalates is treated with an aqueous solution containing oxalic acid and an organic base, such as 1-methylimidazole (B24206), at a neutral pH.

This treatment leads to the selective dissolution of the heavy rare earth oxalates (including this compound), while the light rare earth oxalates remain as a solid precipitate. researchgate.net This separation is attributed to the interplay between the ionic radius of the rare earth element and the organic base, which supports the formation of soluble complexes for the smaller, heavier REEs. researchgate.net The process is effective even for extracting HREEs present in low concentrations from materials like recycled NdFeB magnets. researchgate.net The efficiency of this separation can be quantified using a Comparative Extraction Factor (CEF), which measures the solubility of a given rare earth oxalate relative to a reference, such as neodymium oxalate.

Table 1: Comparative Extraction Factors (CEF) for Selected Rare Earth Oxalates

This table shows the relative solubility of different rare earth element (REE) oxalates in an aqueous solution containing 1-methylimidazole and oxalic acid, with Neodymium (Nd) as the reference point (CEF = 1). Higher values indicate greater solubility compared to neodymium oxalate.

Rare Earth Element (REE)Ionic Radius (pm)Comparative Extraction Factor (CEF) vs. Nd
Neodymium (Nd)110.91.0
Samarium (Sm)107.91.1
Gadolinium (Gd) 105.3 2.9
Dysprosium (Dy)102.74.8
Erbium (Er)100.410.3
Ytterbium (Yb)98.513.9
Lutetium (Lu)97.715.1
Data sourced from research on selective oxalate solubilization. researchgate.netresearchgate.net

Fractional crystallization is a classic and industrially significant method for separating rare earth elements, and it heavily relies on the precipitation of their oxalate salts. google.com Oxalic acid is a highly effective and widely used precipitating agent because rare earth oxalates have very low solubility in acidic solutions. acs.orgmdpi.com

The process involves dissolving a mixed rare earth concentrate, often from a leached ore or recycled product, in an acid. google.com Subsequently, oxalic acid is added to the solution under controlled conditions (e.g., pH, temperature, concentration) to selectively precipitate the REEs as oxalates, leaving other impurities like iron in the solution. mdpi.comosti.gov

Because the solubility products of lanthanide oxalates differ, a separation can be achieved. The precipitation kinetics also vary across the lanthanide series; heavier lanthanides tend to precipitate more slowly than lighter ones under the same conditions. nih.gov By carefully managing the reaction, a degree of separation between different rare earths can be achieved as they crystallize out of the solution at different rates or under slightly different conditions. nih.govnih.gov For example, in the recovery of materials from gadolinium gallium garnet (GGG) scrap, gadolinium is recovered by precipitating it as this compound at a low pH, which leaves gallium and other transition metal impurities in the solution. google.com

Table 2: Precipitation Kinetics for Selected Lanthanide Oxalates

This table displays the first-order kinetic constants for the homogeneous precipitation of various lanthanide oxalates at 100 °C. A smaller kinetic constant indicates a slower precipitation rate.

Lanthanide (Ln)Kinetic Constant (k, min⁻¹)
Cerium (Ce)0.0214
Praseodymium (Pr)0.0195
Gadolinium (Gd) 0.0135
Erbium (Er)0.0079
Ytterbium (Yb)0.0069
Data derived from a study on the homogeneous precipitation of lanthanide oxalates. nih.gov

Emerging Research Directions and Future Outlook

Nanoscale Gadolinium Oxalate (B1200264) Materials

Research into nanoscale gadolinium oxalate is a burgeoning field, primarily focusing on its role as a precursor for gadolinium-based nanomaterials like gadolinium oxide (Gd₂O₃) and gadolinium hydroxide (B78521) (Gd(OH)₃). The ability to synthesize and control the morphology of these materials at the nanoscale is critical for their future applications.

The synthesis of nanoscale materials from this compound precursors involves several precise methods. Chemical precipitation is a common starting point, where a gadolinium salt, such as gadolinium nitrate (B79036) or chloride, is reacted with oxalic acid to form this compound hydrate (B1144303) [Gd₂(C₂O₄)₃·10H₂O]. ontosight.aiwikipedia.org This initial product serves as a template or precursor for subsequent morphological control.

One prevalent method for creating nanostructures is the hydrothermal technique . This process involves the controlled precipitation of gadolinium hydroxides or oxides under high temperature and pressure. mdpi.com For instance, Gd(OH)₃ nanobundles, composed of parallel nanorods with diameters of 30–60 nm, have been successfully prepared using a hydrothermal method starting from this compound. researchgate.netscribd.com Similarly, ethylene (B1197577) glycol-functionalized gadolinium oxide nanoparticles have been synthesized via a facile hydrothermal approach. mdpi.com The hydrothermal method is highly recommended for producing anisotropic structures like nanorods and nanowires. mdpi.com

Another key method is thermal decomposition . This compound hydrate can be carefully heated to produce gadolinium oxide (Gd₂O₃) nanoparticles. wikipedia.orgresearch-nexus.net Studies have demonstrated the synthesis of Gd₂O₃ nanobars through the thermal decomposition of this compound that was initially prepared by chemical precipitation in the presence of glycerol. researchgate.net

Characterization of these nanomaterials is crucial to understand their structure and properties. A suite of analytical techniques is employed for this purpose:

X-ray Diffraction (XRD) is used to confirm the crystal structure and phase purity of the synthesized materials, such as the cubic structure of Gd₂O₃ derived from the oxalate precursor. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide detailed information about the morphology, size, and shape of the nanoparticles and nanorods. researchgate.netmdpi.com

Fourier Transform Infrared Spectroscopy (FTIR) helps in analyzing the functional groups present and confirming the decomposition of the oxalate precursor. researchgate.netacs.org

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition pathway of the this compound precursor to its oxide form. researchgate.net

Table 1: Synthesis Methods for Nanoscale Materials from this compound Precursors

Synthesis MethodDescriptionResulting Nanomaterial/StructureKey References
Hydrothermal Reaction in an aqueous solution under high temperature and pressure.Gd(OH)₃ nanobundles, Gd₂O₃ nanoparticles, nanorods. mdpi.comresearchgate.netmdpi.com
Thermal Decomposition Controlled heating of the this compound precursor in a specific atmosphere.Gd₂O₃ nanoparticles and nanobars. research-nexus.netresearchgate.netscience.gov
Chemical Precipitation Reaction of a gadolinium salt with oxalic acid, often with additives like glycerol.This compound precursor for further processing. ontosight.airesearchgate.net

The physical and chemical properties of nanostructures derived from this compound are highly dependent on their size and shape. Control over these parameters during synthesis allows for the tuning of material properties for specific applications. Research has shown that synthetic parameters such as precursor concentration, reaction temperature, and reaction time directly influence the final particle size. mdpi.combrieflands.com

For example, in the synthesis of gadolinium oxide nanoparticles via the polyol method, the length of the glycol chain (e.g., diethylene glycol vs. polyethylene (B3416737) glycol) was found to influence the resulting particle size. mdpi.com Similarly, during hydrothermal synthesis, varying the concentration of the initial gadolinium chloride salt affected the absorbance properties of the resulting Gd₂O₃ nanoparticles. mdpi.com

The morphology—whether spherical nanoparticles, nanorods, or more complex nanobundles—plays a critical role in the material's performance. Anisotropic structures like nanorods, often synthesized via hydrothermal methods, present different surface characteristics compared to spherical nanoparticles. mdpi.comresearchgate.net These differences in surface-to-volume ratio and crystal faceting can influence properties like catalytic activity and magnetic resonance relaxation. diva-portal.orgresearchgate.net While free gadolinium ions are toxic, the properties of gadolinium-based nanoparticles, whose characteristics are determined by size and shape, are crucial for their potential use. brieflands.com The ability to create uniform spherical or ellipsoidal shapes is a key objective in many synthesis protocols. brieflands.com

Table 2: Influence of Synthesis Parameters on Nanostructure Characteristics

Parameter VariedEffect on NanostructureResulting Property ChangeKey References
Reaction Temperature Affects particle aggregation and final size.Optimization of particle size for specific applications. brieflands.com
Precursor Concentration Influences the size and optical properties (e.g., absorbance) of nanoparticles.Tunable optical and electronic properties. mdpi.commdpi.com
Polymer Chain Length (in Polyol synthesis) Longer glycol chains can lead to larger particle sizes.Affects magnetic relaxivity values. mdpi.com
Synthesis Method (e.g., Hydrothermal) Determines morphology (e.g., nanorods vs. nanoparticles).Anisotropic properties, different surface area. mdpi.comresearchgate.net

Hybrid and Composite Materials Incorporating this compound

This compound is a valuable precursor for fabricating advanced hybrid and composite materials. These materials integrate gadolinium-based components, typically gadolinium oxide derived from the oxalate, into various matrices to achieve enhanced properties or novel functionalities that are not present in the individual components. frontiersin.orgnih.gov Hybrid composites can be formed by incorporating reinforcing materials into a polymer matrix or by combining different types of materials, such as organic and inorganic, to achieve a synergistic effect. nih.govencyclopedia.pub

A significant area of research is the development of gadolinium-containing composites for radiation shielding. Gadolinium possesses a very large neutron absorption cross-section, making it an excellent material for shielding against neutrons. frontiersin.org By incorporating gadolinium oxide (produced from this compound) into matrices like ceramics or metals, researchers can create materials with superior shielding performance.

Examples of such composites include:

Ceramic-based composites : Gd₂O₃/Al₂O₃ ceramic composites have been developed where the addition of Gd₂O₃ improves the mechanical and thermal properties of the ceramic. frontiersin.org

Metal-based composites : Aluminum-based composites containing boron carbide and gadolinium oxide (Al-B₄C-Gd₂O₃) have been investigated for their enhanced neutron absorption capabilities. frontiersin.org

Co-precipitated materials : The co-precipitation of calcium and gadolinium oxalates allows for the synthesis of mixed-metal oxides at lower temperatures, which can be used as precursors for materials like high-temperature ceramic superconductors. tandfonline.com

The creation of these composites often relies on the thermal decomposition of this compound to produce finely dispersed gadolinium oxide particles within the desired matrix. chemicalbook.com

Advanced In-situ Characterization Techniques for Synthesis and Decomposition Pathways

Understanding the precise mechanisms of how this compound forms and subsequently decomposes into functional materials like gadolinium oxide is critical for process optimization. Advanced in-situ characterization techniques, which monitor the material in real-time under reaction conditions, have become indispensable tools in this research. gatech.edunumberanalytics.com

Several powerful in-situ techniques are applied to study this compound:

In-situ X-ray Diffraction (XRD) : This technique allows researchers to track the evolution of crystalline phases during a chemical reaction or thermal treatment. gatech.edu It can be used in various synthesis environments, including hydrothermal, solvothermal, and solid-state reactions at high temperatures (up to 1200 °C). gatech.edu For this compound, in-situ XRD can reveal the transformation from the hydrated precursor [Gd₂(C₂O₄)₃·10H₂O] to the anhydrous form, then to intermediate phases like gadolinium oxycarbonate (Gd₂O₂CO₃), and finally to the stable gadolinium oxide (Gd₂O₃) phase. research-nexus.netresearchgate.netiaea.org

Simultaneous Thermogravimetry–Differential Thermal Analysis (TG-DTA) : This method simultaneously measures changes in mass (TGA) and heat flow (DTA) as a sample is heated. It provides detailed information about dehydration and decomposition temperatures. research-nexus.netresearchgate.net Studies on gadolinium(III) oxalate decahydrate (B1171855) have used TG-DTA to identify the multi-step decomposition process. tandfonline.comiaea.org

Evolved Gas Analysis (EGA) : Often coupled with TG-DTA and Fourier Transform Infrared Spectroscopy (FTIR) or mass spectrometry, EGA identifies the gaseous products (e.g., H₂O, CO, CO₂) released during decomposition. iaea.orgx-mol.com This provides direct evidence for the proposed reaction pathways.

In-situ Microscopy (SEM/TEM) : These techniques can be used to directly visualize the morphological and structural changes of the particles as they undergo synthesis or decomposition, offering insights that cannot be obtained by other methods. gatech.edu

These advanced techniques provide crucial kinetic and mechanistic data, enabling the rational design of synthesis protocols for gadolinium-based materials with desired properties.

Theoretical Prediction of Novel this compound Structures and Properties

Computational and theoretical methods are increasingly being used to predict and understand the structure and properties of new materials before they are synthesized in the lab. For gadolinium compounds, these approaches offer powerful insights at the molecular level.

First-principles calculations , such as those based on Density Functional Theory (DFT), and swarm-intelligence structure search algorithms are being employed to predict novel crystal structures. rsc.orgmdpi.com While much of this work has focused on systems like gadolinium nitrides under high pressure, the same methodologies can be applied to the gadolinium-oxalate system to explore potentially stable, undiscovered phases with unique properties. mdpi.com These calculations can predict structural, electronic, and magnetic properties.

Recent research has successfully synthesized and characterized a 3D gadolinium(III)-oxalate coordination framework, whose magnetic properties were analyzed and compared with theoretical models. mdpi.com Such studies validate the predictive power of theoretical approaches. In this 3D framework, oxalate acts as a linker connecting [Gd(H₂O)₃]³⁺ nodes. The magnetic measurements indicated weak antiferromagnetic interactions, and the material showed potential as a low-temperature magnetic refrigerant, with performance exceeding that of the commercial material Gd₃Ga₅O₁₂ (GGG) under certain conditions. mdpi.com

Furthermore, theoretical frameworks like the Judd-Ofelt theory are used to parameterize the optical absorption spectra of crystals containing gadolinium, allowing for the evaluation of radiative transition probabilities and other important optical properties. ajabs.org Computational studies also investigate the structure and properties of Gd(III) complexes in solution, which is crucial for understanding their behavior in various applications. rsc.org

Q & A

Q. What are the standard laboratory methods for synthesizing gadolinium oxalate, and how can purity be ensured?

  • Methodology : this compound is typically synthesized via precipitation by reacting gadolinium nitrate with oxalic acid under controlled pH (~1–3) and temperature (25–60°C). Critical parameters include stoichiometric ratios and aging time to optimize crystal growth. Post-synthesis, purity is verified using thermogravimetric analysis (TGA) to confirm decomposition steps and X-ray diffraction (XRD) to validate crystal structure .
  • Data Consistency : Reproducibility hinges on documenting nitric acid concentration (e.g., 1–4 M HNO₃) and oxalate excess levels, as deviations alter solubility and particle morphology .

Q. How is the solubility of this compound measured in nitric acid, and what factors influence it?

  • Experimental Design : Solubility is quantified by saturating HNO₃ solutions with this compound, followed by filtration and inductively coupled plasma (ICP) analysis of supernatant Gd³⁺. Key variables include temperature (e.g., 25°C vs. elevated), HNO₃ concentration (0.5–6 M), and oxalate counterion concentration (Table 5-8 ; Table 7 ).
  • Thermodynamic Insight : Solubility decreases with higher oxalate due to common-ion effects but increases with HNO₃ due to ligand displacement (Figure 4-1 ).

Q. What analytical techniques are essential for characterizing this compound’s structural and thermal properties?

  • Core Techniques :
  • XRD : Confirms orthorhombic crystal structure (JCPDS reference 24-0601).
  • TGA : Identifies decomposition stages (e.g., Gd₂(C₂O₄)₃·10H₂O → Gd₂O₃ at 400–600°C).
  • FTIR : Validates oxalate ligand bonding (C-O stretching at 1600–1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound across studies be systematically resolved?

  • Contradiction Analysis : Discrepancies in solubility values (e.g., 0.05 g/L vs. 0.12 g/L in 3 M HNO₃) arise from differences in:
  • Ionic strength adjustments (e.g., presence of nitrate vs. perchlorate ions).
  • Aging time (e.g., 24 hrs vs. 72 hrs for equilibrium).
    • Resolution Strategy : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) and report uncertainties (e.g., ±5% for ICP measurements) .

Q. What advanced techniques elucidate this compound’s behavior in mixed-lanthanide systems?

  • Methodological Approach :
  • Competitive Crystallization : Co-precipitate Gd³⁺ with La³⁺/Ce³⁺ under varying oxalate/HNO₃ ratios to study selectivity via ICP-MS.
  • Synchrotron XAFS : Probe local coordination geometry of Gd³⁺ to assess oxalate binding affinity versus other ligands (e.g., nitrate) .

Q. How does this compound’s thermal decomposition pathway inform its application in ceramic precursors?

  • Analytical Framework :
  • In-Situ XRD/TGA-MS : Track phase transitions (e.g., oxalate → carbonate intermediate → oxide) and gas evolution (CO, CO₂).
  • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition steps .

Guidelines for Methodological Rigor

  • Reproducibility : Document all experimental variables (e.g., reagent grades, stirring rates) and validate instruments with certified reference materials .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for solubility variances) and address outliers via sensitivity analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.